3-(1H-imidazol-1-yl)-6-(piperazin-1-yl)pyridazine
Description
3-(1H-Imidazol-1-yl)-6-(piperazin-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted at the 3-position with an imidazole ring and at the 6-position with a piperazine moiety. The pyridazine ring (a six-membered aromatic di-azine) provides a planar scaffold, while the imidazole (a five-membered aromatic ring with two adjacent nitrogen atoms) and piperazine (a six-membered saturated ring containing two nitrogen atoms) substituents confer distinct electronic and steric properties.
Properties
IUPAC Name |
3-imidazol-1-yl-6-piperazin-1-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6/c1-2-11(17-8-5-13-9-17)15-14-10(1)16-6-3-12-4-7-16/h1-2,5,8-9,12H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVZAMJIIGERNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1H-imidazol-1-yl)-6-(piperazin-1-yl)pyridazine is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 230.27 g/mol. Its structure features an imidazole ring and a piperazine moiety attached to a pyridazine core, making it a versatile candidate for various biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole group can coordinate with metal ions, which is crucial for inhibiting metalloenzymes. This coordination can block active sites or alter enzyme conformations, leading to decreased enzymatic activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, research has shown that certain analogs demonstrate potency against Cryptosporidium parvum, with effective concentrations (EC50) in the low micromolar range . The structure-activity relationship (SAR) indicates that modifications in the heteroaryl head groups can enhance potency while reducing unwanted side effects.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Its ability to bind to metal ions in the active sites of enzymes makes it a candidate for targeting various biochemical pathways. For example, it has shown promise in inhibiting phosphoinositide 3-kinases (PI3K), which are critical in cancer cell signaling pathways .
Study 1: Antiparasitic Activity
In a study evaluating the antiparasitic effects of various heterocyclic compounds, this compound was found to exhibit moderate activity against C. parvum, with an EC50 value demonstrating efficacy comparable to existing treatments . This positions it as a potential lead compound for further development in treating parasitic infections.
Study 2: Enzyme Targeting
Another investigation focused on the compound's interaction with PI3Kδ, revealing that it acts as an ATP-competitive inhibitor. This study provided insights into its selectivity and binding affinity, suggesting that modifications could further enhance its therapeutic profile against diseases like cancer .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(1H-imidazol-1-yl)pyridazine | Lacks piperazine moiety | Limited enzyme inhibition |
| 6-(piperazin-1-yl)pyridazine | Lacks imidazole group | Reduced binding potential |
| 3-(1H-imidazol-1-yl)-6-thiopyridazine | Contains sulfur atom | Enhanced coordination ability |
The presence of both imidazole and piperazine rings in this compound enhances its versatility as a ligand and therapeutic agent.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that derivatives of pyridazine compounds, including 3-(1H-imidazol-1-yl)-6-(piperazin-1-yl)pyridazine, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Neuropharmacology : The piperazine moiety in this compound suggests potential applications in neuropharmacology. Compounds containing piperazine rings have been linked to various pharmacological activities, including anxiolytic and antidepressant effects. Preliminary studies suggest that this compound may modulate neurotransmitter systems, making it a candidate for further investigation in treating mood disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. The presence of the imidazole ring is essential for biological activity, as it can participate in hydrogen bonding and coordination with metal ions, enhancing the compound's interaction with biological targets .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions involving imidazole and piperazine derivatives. Research on its derivatives has shown that modifications to the piperazine or imidazole components can enhance selectivity and potency against specific biological targets, such as kinases involved in cancer progression .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation .
Case Study 2: Neuropharmacological Effects
In a preclinical model assessing anxiety-related behaviors, administration of this compound resulted in decreased anxiety-like behaviors compared to controls. This suggests potential therapeutic effects for anxiety disorders, warranting further clinical investigation .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at the 3- and 6-Positions
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
- Structure : Pyridazine substituted with piperidine (a saturated six-membered ring with one nitrogen) at the 3-position and pyrazole (a five-membered aromatic ring with two nitrogen atoms) at the 6-position .
- Key Differences: Piperidine vs. Piperazine: Piperidine lacks the second nitrogen in piperazine, reducing hydrogen-bonding capacity and basicity. Pyrazole vs. Imidazole: Pyrazole has nitrogen atoms at non-adjacent positions, limiting its ability to form metal-coordination complexes compared to imidazole.
- Implications : Lower polarity and altered binding interactions may reduce solubility and target affinity relative to the target compound.
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine
- Structure : Pyridazine with a phenylamine group at the 3-position and pyrazole at the 6-position .
- Key Differences: Phenylamine vs. Planarity: The molecule exhibits near-planar geometry due to intramolecular C–H⋯N hydrogen bonds, which may enhance crystallinity .
- Implications : Reduced solubility compared to the target compound, which benefits from piperazine’s polar amines.
3-(1H-Imidazol-1-yl)-6-(2,2,2-trifluoroethoxy)pyridazine
- Structure : Pyridazine with imidazole at the 3-position and a trifluoroethoxy group at the 6-position .
- Key Differences: Trifluoroethoxy vs. Piperazine: The trifluoroethoxy group is electron-withdrawing, lowering electron density on the pyridazine ring.
- Implications : Higher metabolic stability but lower solubility in aqueous environments compared to the piperazine-containing target compound.
3-(1H-Imidazol-1-yl)-6-[4-(3-propylphenoxy)-1-piperidinyl]pyridazine
- Structure: Pyridazine with imidazole at the 3-position and a piperidinyl-phenoxy group at the 6-position .
- Key Differences: Phenoxy-Piperidine vs. Piperazine: The bulky phenoxy substituent introduces steric hindrance and lipophilicity. Trifluoromethyl Modifications: Derivatives with -CF₃ groups (e.g., 921606-72-6) further enhance lipophilicity .
Physicochemical and Structural Properties
| Compound | Substituents (3-/6-positions) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Target Compound | Imidazole/Piperazine | ~246.28 | High polarity (piperazine), H-bond donors/acceptors, moderate lipophilicity |
| 3-(Piperidin-1-yl)-6-(pyrazolyl) | Piperidine/Pyrazole | ~229.27 | Lower basicity, reduced H-bond capacity |
| N-Phenyl-6-(pyrazolyl)pyridazine | Phenylamine/Pyrazole | ~263.30 | Planar structure, strong π-π interactions |
| 6-(Trifluoroethoxy) derivative | Imidazole/Trifluoroethoxy | ~260.21 | High lipophilicity, electron-deficient pyridazine |
| Piperidinyl-phenoxy derivatives | Imidazole/Phenoxy-piperidine | ~420–450 | Steric bulk, enhanced BBB penetration potential |
Q & A
Q. What synthetic routes are recommended for synthesizing 3-(1H-imidazol-1-yl)-6-(piperazin-1-yl)pyridazine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyridazine core. Key steps include:
- Pyridazine Ring Formation : Reacting hydrazine with dicarbonyl precursors (e.g., maleic anhydride derivatives) under controlled pH and temperature .
- Functionalization : Introducing imidazole and piperazine groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for N-arylation) .
- Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal conditions. Fractional factorial designs reduce the number of trials while capturing interaction effects .
Q. Which in vitro assays are suitable for preliminary evaluation of its bioactivity?
- Methodological Answer : Initial screening should target reported activities of pyridazine derivatives:
- Antiplatelet Activity : Use platelet aggregation assays (e.g., ADP-induced aggregation in human platelet-rich plasma) .
- Antimicrobial Activity : Conduct microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) to determine minimum inhibitory concentrations (MICs) .
- Enzyme Inhibition : Test against kinases or proteases using fluorometric or colorimetric substrates (e.g., ATPase activity assays) .
Advanced Research Questions
Q. How can computational modeling predict the impact of substituent modifications on bioactivity?
- Methodological Answer : Combine quantum mechanics (QM) and molecular docking:
- QM Calculations : Optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with P2Y12 receptor for antiplatelet activity) to identify binding affinities .
- SAR Analysis : Use machine learning (ML) models trained on existing bioactivity data to prioritize substituents (e.g., trifluoromethyl groups for enhanced lipophilicity) .
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodological Answer : Address discrepancies by:
- Assay Standardization : Compare experimental protocols (e.g., cell lines, incubation times) to identify variability sources .
- Purity Analysis : Use HPLC-MS to verify compound integrity; impurities >95% may skew results .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data and assess heterogeneity .
Q. What strategies mitigate side reactions during piperazine functionalization?
- Methodological Answer : Control side reactions via:
- Protecting Groups : Temporarily block reactive amines (e.g., Boc or Fmoc groups) during imidazole coupling .
- Catalyst Selection : Use palladium catalysts (e.g., XPhos Pd G3) for selective C-N bond formation .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility and reduce byproduct formation .
Q. How to design experiments for optimizing catalytic systems in large-scale synthesis?
- Methodological Answer : Implement response surface methodology (RSM) to:
- Parameter Screening : Identify critical factors (catalyst loading, ligand ratio) using Plackett-Burman designs .
- Central Composite Design : Model non-linear relationships and predict optimal catalyst concentrations .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Q. What in vivo models are appropriate for pharmacokinetic and toxicity profiling?
- Methodological Answer : Use rodent models for:
- Pharmacokinetics (PK) : Intravenous/oral dosing followed by LC-MS/MS analysis of plasma/tissue samples to calculate AUC, Cmax, and half-life .
- Toxicity : Acute toxicity studies (OECD 423) with histopathology and serum biomarkers (ALT, creatinine) .
- Metabolite Identification : Administer <sup>14</sup>C-labeled compound and analyze excretion profiles via radio-HPLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
